N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide
Description
Its structure features a methanesulfonamide core substituted with a carbazole moiety at the 3-hydroxypropyl position and a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOCVUAZQJJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbazole Intermediate: The initial step involves the preparation of the carbazole intermediate through a series of reactions, including nitration, reduction, and cyclization.
Hydroxypropylation: The carbazole intermediate is then reacted with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated carbazole with 4-chlorophenylmethanesulfonyl chloride in the presence of a base to form the desired sulfonamide compound
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis Overview
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide typically involves several key steps:
- Formation of Carbazole Intermediate : This involves nitration, reduction, and cyclization processes.
- Hydroxypropylation : The carbazole intermediate is reacted with a hydroxypropylating agent.
- Sulfonamide Formation : The final step involves reacting the hydroxypropylated carbazole with 4-chlorophenylmethanesulfonyl chloride in the presence of a base.
Chemistry
- Building Block for Complex Molecules : The compound serves as a reagent in various organic reactions, facilitating the synthesis of more complex organic structures.
Biology
- Biological Activity : Studies indicate that this compound can interact with biological macromolecules, showing potential for various biological activities such as:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis in specific cancer cell lines at concentrations around 50 μM.
Medicine
- Therapeutic Potential : Ongoing research focuses on its pharmacological applications, including:
Industry
- Material Development : The compound is utilized in the development of advanced materials, particularly in organic light-emitting diodes (OLEDs) and other electronic devices.
Cancer Treatment
In vitro studies have shown that this compound significantly reduces cell viability in breast cancer cell lines through apoptosis induction.
Neurodegenerative Disorders
Research indicates protective effects against oxidative stress-induced cell death, highlighting its potential use in treating conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on analog data (see ).
Key Research Findings
Substituent Effects on CRY Binding: Halogenated aryl groups (Cl, F) enhance binding affinity to CRY compared to non-halogenated groups (methyl, furan) due to halogen bonding and increased lipophilicity . The 4-chlorophenyl group in the target compound may offer a balance between metabolic stability and potency, though direct comparisons require experimental validation.
Circadian Period Modulation :
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C22H24ClN2O3S
- Molecular Weight : Approximately 432.95 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 660.7 ± 65.0 °C at 760 mmHg
- LogP : 6.12
Biological Activity
The compound exhibits significant biological activity primarily as a modulator of cryptochrome proteins , which are integral to circadian rhythms and various signaling pathways. Its ability to bind to specific receptors and enzymes allows it to influence cellular processes, potentially leading to therapeutic applications in areas such as cancer treatment and neurodegenerative disorders.
The proposed mechanism of action involves the following pathways:
- Binding to Cryptochrome Proteins : The compound interacts with cryptochrome proteins, modulating their activity and thereby influencing circadian rhythm regulation.
- Impact on Cell Signaling : It may alter various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For example, studies reported that at concentrations around 50 μM, the compound significantly reduced cell viability in breast cancer cell lines .
Case Studies
- Cancer Treatment :
- Neurodegenerative Disorders :
- In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death, suggesting its potential use in conditions like Alzheimer's disease.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Carbazole Intermediate :
- The carbazole moiety is synthesized through nitration, reduction, and cyclization processes.
- Hydroxypropylation :
- The intermediate is then reacted with a hydroxypropylating agent under controlled conditions.
- Sulfonamide Formation :
Q & A
Q. What are the recommended synthetic routes for this compound, and what challenges arise during its preparation?
The compound’s synthesis likely involves coupling a carbazole derivative (e.g., 9H-carbazol-9-yl-propanol) with a sulfonamide precursor via nucleophilic substitution or Mitsunobu reactions. Key challenges include controlling regioselectivity during carbazole functionalization and avoiding side reactions from the hydroxyl and sulfonamide groups. Purification often requires high-resolution chromatography (e.g., Chromolith HPLC Columns for sulfonamide analogs) . Steric hindrance from the 4-chlorophenyl group may reduce reaction yields, necessitating optimized stoichiometry or catalytic conditions.
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of:
- Single-crystal X-ray diffraction (as applied to similar carbazole-sulfonamide hybrids in ) to resolve stereochemistry and bond angles.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (theoretical: 452.84 g/mol for C₂₂H₂₁ClN₂O₃S).
- ¹H/¹³C NMR to confirm the presence of the carbazole aromatic protons (δ 7.2–8.5 ppm), hydroxypropyl group (δ 1.8–2.4 ppm), and sulfonamide signals (δ 3.1–3.5 ppm).
- HPLC-UV/ELSD with Purospher® STAR Columns to assess purity (>95% recommended for biological assays) .
Q. What preliminary assays are suitable for evaluating its bioactivity?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to sulfonamide’s known role in binding catalytic sites . For carbazole’s fluorescence properties, cellular uptake studies using confocal microscopy could be designed. Standardize protocols using positive controls like known Hedgehog inhibitors or carbazole-based fluorophores .
Advanced Research Questions
Q. How do stereochemical variations in the hydroxypropyl chain impact biological activity?
The compound lacks defined stereocenters (as noted in analogs ), but introducing chiral centers (e.g., via asymmetric synthesis) could modulate target binding. Compare enantiomers using chiral HPLC and evaluate activity in cell-based assays (e.g., IC₅₀ shifts in cancer models). Molecular dynamics simulations (e.g., AutoDock Vina) may predict steric clashes or hydrogen-bonding differences .
Q. What contradictory data might arise in stability studies, and how should they be resolved?
Degradation products (e.g., sulfonic acid derivatives from hydrolysis) may appear under acidic/basic conditions, conflicting with initial purity claims. Use LC-MS to track degradation pathways and validate stability via accelerated aging (40°C/75% RH for 4 weeks). Adjust formulation buffers (pH 5–7) to minimize decomposition .
Q. How can researchers optimize solubility without compromising activity?
The compound’s logP (~3.8, calculated via XlogP3 ) suggests moderate hydrophobicity. Strategies include:
Q. What computational methods are effective for predicting off-target interactions?
Combine:
- Pharmacophore modeling (e.g., Schrödinger Phase) to map sulfonamide-carbazole interactions.
- Off-target profiling using databases like ChEMBL, focusing on kinases and GPCRs.
- Toxicity prediction with QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from the chlorophenyl moiety .
Data Contradiction and Validation
Q. How should discrepancies in enzyme inhibition data between labs be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
